molecular formula C12H18N4O B13944500 p-(3-Butyl-3-methyl-1-triazeno)benzamide CAS No. 59708-21-3

p-(3-Butyl-3-methyl-1-triazeno)benzamide

Cat. No.: B13944500
CAS No.: 59708-21-3
M. Wt: 234.30 g/mol
InChI Key: DONQPAZURITJSU-UHFFFAOYSA-N
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Description

p-(3-Butyl-3-methyl-1-triazeno)benzamide: is an organic compound with the molecular formula C12H16N4 and a molecular weight of 216.2822 g/mol . This compound is part of the triazene family, which is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Butyl-3-methyl-1-triazeno)benzamide typically involves the reaction of 3-butyl-3-methyl-1-triazeno with benzamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: p-(3-Butyl-3-methyl-1-triazeno)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, p-(3-Butyl-3-methyl-1-triazeno)benzamide is used as a precursor for the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study the effects of triazenes on cellular processes. It is also investigated for its potential as a biochemical probe .

Medicine: In medicine, this compound is explored for its antineoplastic properties. It has shown promise in preclinical studies for the treatment of certain types of cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of p-(3-Butyl-3-methyl-1-triazeno)benzamide involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. The compound exerts its effects by forming covalent bonds with nucleophilic centers in proteins and DNA, thereby disrupting their normal function . This mechanism is particularly relevant in its antineoplastic activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, p-(3-Butyl-3-methyl-1-triazeno)benzamide exhibits unique properties due to the presence of the butyl and methyl groups. These substituents influence its chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

59708-21-3

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

4-[[butyl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C12H18N4O/c1-3-4-9-16(2)15-14-11-7-5-10(6-8-11)12(13)17/h5-8H,3-4,9H2,1-2H3,(H2,13,17)

InChI Key

DONQPAZURITJSU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)N=NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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